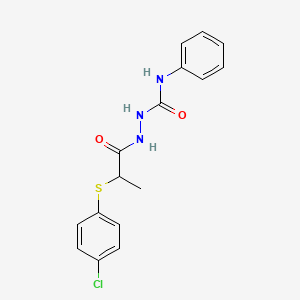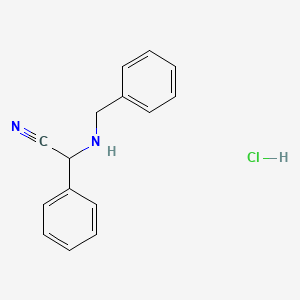
Glycyl-L-aspartic acid hydrate, 98% (H-Gly-L-Asp-OH.H2O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-aspartic acid hydrate is a dipeptide composed of glycine and L-aspartic acid. It has a molecular formula of C6H10N2O5 and a molecular weight of 190.16 . It is often used in scientific research .
Molecular Structure Analysis
The linear formula of Glycyl-L-aspartic acid hydrate is NH2CH2CONHCH(COOH)CH2COOH · 2H2O . The InChI key is SKIXLVGMUJDROR-DFWYDOINSA-N .Chemical Reactions Analysis
The reaction between Glycyl-L-aspartic acid and ninhydrin has been investigated in cationic gemini surfactants . The reaction followed first-order kinetics in Glycyl-L-aspartic acid and fractional-order kinetics in ninhydrin .Physical And Chemical Properties Analysis
Glycyl-L-aspartic acid hydrate is a crystal with a specific rotation [a]20/D: 13 deg (C=2, H2O) . Its purity/analysis method is >98.0% (T) .Aplicaciones Científicas De Investigación
H-Gly-L-Asp-OH.H2O is used in a variety of scientific research applications. It is used as a substrate for enzyme reactions, as a model compound for studying protein structure and function, and as a reagent for peptide synthesis. It is also used as a building block for peptides, proteins, and other compounds. In addition, H-Gly-L-Asp-OH.H2O is used in the production of pharmaceuticals, food additives, and other industrial products.
Mecanismo De Acción
H-Gly-L-Asp-OH.H2O is believed to act as an agonist at certain receptor sites in the body, which can lead to a variety of biochemical and physiological effects. For example, it has been shown to activate certain enzymes, such as protein kinase C, which can lead to the production of certain hormones and other substances in the body. It can also act as an antagonist at certain receptor sites, which can lead to the inhibition of certain enzymes and other biochemical processes.
Biochemical and Physiological Effects
H-Gly-L-Asp-OH.H2O has been studied for its potential therapeutic applications in humans. In animal studies, it has been shown to have anti-inflammatory, antifungal, and antiviral properties. It has also been shown to have antioxidant, anti-cancer, and anti-aging effects. In addition, it has been shown to improve cardiovascular health, reduce cholesterol levels, and improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Gly-L-Asp-OH.H2O is a useful reagent for lab experiments due to its low cost, high solubility in water, and wide range of applications. However, it can be difficult to obtain in large quantities, and it is not always stable in solution. In addition, it can be toxic if ingested, so it should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving H-Gly-L-Asp-OH.H2O. These include further studies into its potential therapeutic applications in humans, such as its effects on inflammation, cancer, and aging. In addition, research into its potential applications in the food and pharmaceutical industries could lead to the development of new products. Finally, further research into its mechanism of action could lead to the development of new drugs and therapies.
Métodos De Síntesis
H-Gly-L-Asp-OH.H2O is synthesized by hydrolyzing the amino acid aspartic acid using a strong base such as sodium hydroxide or potassium hydroxide. The hydrolysis reaction is carried out at a temperature of 70-80°C for 1-2 hours. The resulting product is a white solid that is soluble in water and has a pH of 7.5-8.5.
Propiedades
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]butanedioic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5.H2O/c7-2-4(9)8-3(6(12)13)1-5(10)11;/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13);1H2/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIXLVGMUJDROR-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)
![N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328044.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)



amino}propanoic acid](/img/structure/B6328130.png)

